Erythromycin C

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

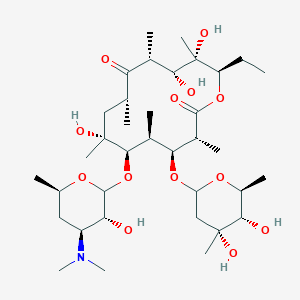

The compound Erythromycin C is a complex organic molecule characterized by multiple chiral centers and functional groups. This compound is notable for its intricate structure, which includes several hydroxyl groups, ether linkages, and a dimethylamino group. Its unique configuration and functional groups make it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry. Common synthetic routes may include:

Formation of the Oxan Rings: The oxan rings are often formed through cyclization reactions involving dihydroxy and dimethyl groups.

Ether Linkage Formation: Ether linkages are created through nucleophilic substitution reactions, where hydroxyl groups react with alkyl halides.

Introduction of the Dimethylamino Group: This step usually involves the reaction of a hydroxyl group with a dimethylamine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis machines to ensure high yield and purity. The process typically includes:

Batch Processing: Large-scale batch reactors are used to carry out the multiple steps of the synthesis.

Purification: Techniques such as chromatography and crystallization are employed to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

The compound undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The carbonyl groups can be reduced to hydroxyl groups.

Substitution: The ether linkages can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are commonly used.

Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.

Nucleophiles: Alkyl halides and amines are often used in substitution reactions.

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

Microbiological Applications

Erythromycin C is primarily utilized in clinical microbiology for its effectiveness against a range of bacterial infections. Its applications include:

- Antimicrobial Susceptibility Testing : Erythromycin is employed in in vitro tests to determine the susceptibility of bacterial strains. Medical microbiologists utilize these results to guide antibiotic therapy, particularly against Gram-positive bacteria and Mycoplasma species .

- Treatment of Infections : It is indicated for treating skin infections caused by Streptococcus pyogenes and Staphylococcus aureus, as well as respiratory tract infections and gastrointestinal infections .

Cancer Research

Recent studies have highlighted the potential of this compound in cancer therapy:

- HERG Channel Modulation : Erythromycin acts as a modulator of the HERG (Human Ether-a-go-go Related Gene) potassium channel, which may serve as a target for individualized cancer treatments. Research indicates that it can suppress the growth of various cancer cell lines, with efficacy correlating to HERG expression levels .

- Combination Therapy : Erythromycin has been shown to enhance the effects of other chemotherapeutic agents, such as vincristine, by inducing G2/M cell cycle arrest in colorectal cancer cells .

Gastrointestinal Applications

This compound also plays a role in gastrointestinal motility disorders:

- Motilin Receptor Agonism : It acts as a motilin receptor agonist, which can be beneficial for patients requiring accelerated gastric emptying, particularly in conditions like gastroparesis .

Formulation Innovations

Innovative formulations of this compound have emerged to enhance its therapeutic efficacy:

- Nanoparticle Formulations : Recent advancements include the development of nanoparticle-based delivery systems that improve the solubility and bioavailability of Erythromycin. These formulations are particularly promising for targeting lung infections and chronic obstructive pulmonary disease .

Case Studies and Clinical Insights

Several case studies underscore the clinical relevance of this compound:

- Ocular Prophylaxis : A study examining the efficacy of erythromycin ointment for preventing chlamydial conjunctivitis in newborns revealed significant failure rates, indicating the need for alternative prophylactic strategies .

- Drug Interactions : Clinical investigations have documented interactions between Erythromycin and other medications, such as carbamazepine, leading to increased serum levels of the latter. This highlights the importance of monitoring patients on concurrent therapies .

Wirkmechanismus

The compound exerts its effects through various mechanisms:

Molecular Targets: It interacts with enzymes and receptors, altering their activity.

Pathways Involved: The compound can modulate signaling pathways, affecting cellular processes such as metabolism and gene expression.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- **(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-4-[(4R,5S,6S)-4,5-dihydroxy

Eigenschaften

Molekularformel |

C36H65NO13 |

|---|---|

Molekulargewicht |

719.9 g/mol |

IUPAC-Name |

(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-4-[(4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-6-[(3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione |

InChI |

InChI=1S/C36H65NO13/c1-13-24-36(10,45)29(40)19(4)26(38)17(2)15-35(9,44)31(50-33-27(39)23(37(11)12)14-18(3)46-33)20(5)28(21(6)32(42)48-24)49-25-16-34(8,43)30(41)22(7)47-25/h17-25,27-31,33,39-41,43-45H,13-16H2,1-12H3/t17-,18-,19+,20+,21-,22+,23+,24-,25?,27-,28+,29-,30+,31-,33?,34-,35-,36-/m1/s1 |

InChI-Schlüssel |

MWFRKHPRXPSWNT-FAIBCODDSA-N |

SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)O)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O |

Isomerische SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)OC2C[C@@]([C@H]([C@@H](O2)C)O)(C)O)C)OC3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O |

Kanonische SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)O)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O |

Synonyme |

Erycette Erymax Erythromycin Erythromycin A Erythromycin C Erythromycin Lactate Erythromycin Phosphate Ilotycin Lactate, Erythromycin Phosphate, Erythromycin T Stat T-Stat TStat |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.